molecular formula C16H18O6S B151815 伊利帕西 CAS No. 137214-72-3

伊利帕西

货号 B151815
CAS 编号: 137214-72-3
分子量: 338.4 g/mol
InChI 键: AJPYMAXBUCUFLQ-MSQAHXEGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Iliparcil involves the glycosylation of 4-ethyl-2H-7-hydroxy-1-benzopyran-2-one using 2,3,4-tri-O-acetyl-5-thio-Dxylopyranosyl bromide, the analogous b-chloride or the a-trichloroacetimidate as donors . The reaction was carried out in the presence of ZnO–ZnCl2 or ZnO alone . Both promoters are cheap, safe and therefore compatible with large-scale industrial processes .


Molecular Structure Analysis

The chemical formula of Iliparcil is C16H18O6S . Its exact mass is 338.08 and its molecular weight is 338.370 . The elemental analysis shows that it contains C, 56.79; H, 5.36; O, 28.37; S, 9.47 .

科学研究应用

抗血栓疗效

伊利帕西,被认为是一种 β-D-木糖苷,已对其在抗血栓应用中的潜力进行了研究。在一项研究中,伊利帕西在接受溶栓治疗的大鼠中显着延长了再闭塞时间,表明其在预防溶栓后血栓再形成中有效。该研究表明,伊利帕西可能是溶栓治疗的有益补充,有可能替代肝素,而肝素与并发症和副作用有关 (Chicaud, Rademakers, & Millet, 1998).

合成与开发

伊利帕西科学研究的另一个方面涉及其合成。一项研究重点关注伊利帕西前体邻苯二甲酰-5-硫代木吡喃苷的合成工艺改进。该研究在 44-47% 的分离产率下,强调了为这种化合物的大规模工业生产开发高效和安全的方法的重要性 (Collette, Ou, Pires, Baudry, Descotes, Praly, & Barberousse, 1999).

属性

IUPAC Name

4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYMAXBUCUFLQ-MSQAHXEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160110
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iliparcil

CAS RN

137214-72-3
Record name Iliparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137214723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753UJ7AGLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iliparcil
Reactant of Route 2
Iliparcil
Reactant of Route 3
Iliparcil
Reactant of Route 4
Iliparcil
Reactant of Route 5
Iliparcil
Reactant of Route 6
Iliparcil

Citations

For This Compound
28
Citations
Y Collette, K Ou, J Pires, M Baudry, G Descotes… - Carbohydrate …, 1999 - Elsevier
4-Ethyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-5-thio-β-d-xylopyranoside, a synthetic intermediate of the orally active antithrombotic compound Iliparcil, has been prepared in 44–…
Number of citations: 10 www.sciencedirect.com
P Chicaud, JR Rademakers, J Millet - Pathophysiology of Haemostasis …, 1998 - karger.com
The effect of Iliparcil, a new orally active β-D-xyloside venous antithrombotic, was studied on the rethrombosis following thrombolytic therapy in rats, using a modified Umetsu model. …
Number of citations: 7 karger.com
P Renaut, J Millet, C Sepulchre… - Helvetica chimica …, 1998 - Wiley Online Library
… enantiomer (À)-6 which has the configuration of l-xylose was found to have an activity close to that of iliparcil (4). We report here the details of these studies and answer the question …
Number of citations: 18 onlinelibrary.wiley.com
K Thorsheim, D Willén, E Tykesson… - … A European Journal, 2017 - Wiley Online Library
… The carbaxyloside of iliparcil has been synthesized as well as its l-xylo-enantiomers 5 and 6 (Figure 2).9 Remarkably, the authors propose that the l-xylo-derivative 6 shows a much …
V Barberousse, L Mignon - Synthetic communications, 1997 - Taylor & Francis
In order to obtain 1,5-dithio-bD-xylopyranosides, with this precise stereochemistry we have described here the synthesis and use of 2,3,4-tri-O-acetyl-1,5-dithio-bD-xylopyranose. …
Number of citations: 3 www.tandfonline.com
AL Myers, VV Upreti, M Khurana… - The Journal of Clinical …, 2008 - Wiley Online Library
… Odiparcil (SB-424323; Figure 1) is a novel orally active β-d-thioxyloside antithrombotic compound chemically similar to its predecessor congeners naroparcil 15 , 16 and iliparcil. In a …
Number of citations: 15 accp1.onlinelibrary.wiley.com
NB Martin, P Masson, C Sepulchre… - … in thrombosis and …, 1996 - thieme-connect.com
… These include LF 09-0055 (naroparcil), LF 04-0212 (beciparcil), and LF 05-0030 (iliparcil) of which the general formulas are represented in Figure 1. The carbohydrate moiety is a …
Number of citations: 32 www.thieme-connect.com
L Mignon, C Goichot, P Ratel, G Cagnin, M Baudry… - Carbohydrate …, 2003 - Elsevier
In the search for new orally active antithrombotic drugs that are metabolically stable, we explored the synthesis of 1-C-(5-thio-d-xylosyl) derivatives, examining radical and nucleophilic …
Number of citations: 10 www.sciencedirect.com
MA Musa - 2002 - vital.seals.ac.za
… , iliparcil 27a, a xyloside has been reported to exhibit interesting antithrombotic activity, limited, however by its ready hydrolysis in vivo. In order to increase the bioavailability of iliparcil, …
Number of citations: 4 vital.seals.ac.za
F Confalonieri, V Ferraro, A Di Maria, A Gaeta… - Life, 2023 - mdpi.com
Background: Antiplatelets and anticoagulants have substantially influenced contemporary vitreoretinal surgical practices. The availability of new oral blood thinners has recently spurred …
Number of citations: 2 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。